4-Amino-3-cyclopropylphenol
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Overview
Description
4-Amino-3-cyclopropylphenol is an organic compound that features a phenol group substituted with an amino group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyclopropylphenol typically involves the following steps:
One common method involves the cyclopropylation of phenol using cyclopropyl bromide in the presence of a base such as potassium carbonate. This is followed by the nitration of the cyclopropylated phenol to introduce a nitro group, which is subsequently reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-cyclopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenol and amino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-Amino-3-cyclopropylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-cyclopropylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic attacks. The cyclopropyl group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-cyclopropylphenol: Similar structure but with the cyclopropyl group in a different position.
4-Amino-3-methylphenol: Similar structure but with a methyl group instead of a cyclopropyl group.
4-Amino-3-ethylphenol: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
4-Amino-3-cyclopropylphenol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-amino-3-cyclopropylphenol |
InChI |
InChI=1S/C9H11NO/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6,11H,1-2,10H2 |
InChI Key |
XHMWDBNXTWHMNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)O)N |
Origin of Product |
United States |
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